Quintiofos

概要

説明

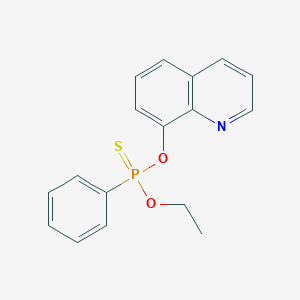

キントフォスは、O-エチル O-8-キノリニル フェニルホスホノチオエートとしても知られており、有機リン系殺虫剤および殺ダニ剤です。 ファルベンファブリケン バイエル A.-G. によって開発されました。 主にアブラムシ、ハダニ、ゴキブリ、蚊、ダニなどの様々な植物や家畜の害虫の防除に使用されています 。 キントフォスはキラル分子であり、S型とR型の両方で存在し、化学式はC₁₇H₁₆NO₂PSです .

準備方法

合成経路と反応条件

キントフォスの合成は、キノリン誘導体とホスホノチオ酸エステルとの反応を伴います。 一般的な方法の1つは、トリエチルアミンなどの塩基の存在下で、キノリン-8-オールとフェニルホスホノチオ酸ジクロリドを反応させ、その後、エタノールを加えて最終生成物を得る方法です .

工業的生産方法

キントフォスの工業的生産は、通常、上記と同様の反応条件を用いた大規模合成を伴います。 このプロセスには、高純度試薬の使用と、最終生成物の均一性と品質を確保するための制御された反応環境が含まれます。 反応は通常、トルエンまたはジクロロメタンなどの溶媒中で行われ、反応を促進し、収率を向上させます .

化学反応解析

反応の種類

キントフォスは、以下を含む様々な化学反応を起こします。

酸化: キントフォスは酸化されてスルホキシドとスルホンを生成することができます。

加水分解: 水の存在下で、キントフォスは加水分解されてキノリン-8-オールとフェニルホスホン酸を生成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。

加水分解: 酸性または塩基性条件は加水分解を促進することができ、塩酸または水酸化ナトリウムが一般的に使用されます。

生成される主要な生成物

酸化: スルホキシドとスルホン。

加水分解: キノリン-8-オールとフェニルホスホン酸。

置換: 様々な置換キノリン誘導体

科学研究への応用

キントフォスは、以下を含む様々な科学研究に応用されてきました。

化学: 他の有機リン系化合物の合成における試薬として。

生物学: アセチルコリンエステラーゼ阻害が昆虫やダニの生理に及ぼす影響の研究。

医学: 有機リン系化合物の潜在的な治療的応用の調査。

化学反応の分析

Types of Reactions

Quintiofos undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Hydrolysis: In the presence of water, this compound can hydrolyze to form quinoline-8-ol and phenylphosphonic acid.

Substitution: This compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Hydrolysis: Quinoline-8-ol and phenylphosphonic acid.

Substitution: Various substituted quinoline derivatives

科学的研究の応用

Quintiofos has been used in various scientific research applications, including:

Chemistry: As a reagent in the synthesis of other organophosphate compounds.

Biology: Studying the effects of acetylcholinesterase inhibition on insect and mite physiology.

Medicine: Investigating potential therapeutic applications of organophosphate compounds.

Industry: Used in formulations for pest control in agriculture and veterinary medicine .

作用機序

キントフォスは、神経系におけるアセチルコリンの分解を担う酵素であるアセチルコリンエステラーゼを阻害することで効果を発揮します。 この阻害はアセチルコリンの蓄積につながり、神経信号の伝達が継続し、害虫は麻痺し、最終的には死亡します 。 分子標的はコリンエステラーゼ酵素であり、関与する経路は神経伝達とシナプス機能に関連しています .

類似の化合物との比較

類似の化合物

キナルホス: 化学構造は異なりますが、類似の用途を持つ別の有機リン系殺虫剤。

ジオキサチオン: 殺虫剤および殺ダニ剤として使用される有機リン系化合物。

マラチオン: より広いスペクトルを持つ、広く使用されている有機リン系殺虫剤 .

独自性

キントフォスは、キノリン部分を含むその特定の化学構造のためにユニークです。 この構造により、他の有機リン系殺虫剤と比較して、独特の物理化学的特性と生物活性をもたらします。 そのキラル性により、害虫防除における立体異性体特異的な効果の研究も可能になります .

類似化合物との比較

Similar Compounds

Quinalphos: Another organophosphate insecticide with similar applications but different chemical structure.

Dioxathion: An organophosphorus compound used as an insecticide and acaricide.

Malathion: A widely used organophosphate insecticide with a broader spectrum of activity .

Uniqueness

Quintiofos is unique due to its specific chemical structure, which includes a quinoline moiety. This structure provides distinct physicochemical properties and biological activity compared to other organophosphate insecticides. Its chiral nature also allows for the study of stereoisomer-specific effects in pest control .

生物活性

Quintiofos is a member of the quinoxaline derivative family, which has garnered attention for its diverse biological activities, particularly in agricultural applications as a pesticide. This article provides a detailed overview of the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is primarily recognized for its efficacy against various plant pathogens. It acts as an agricultural fungicide and bactericide, showing promise in controlling diseases caused by fungi and bacteria in crops. The compound's structure allows it to interact with biological systems effectively, leading to its diverse range of activities.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against plant pathogens. Research has demonstrated its effectiveness in inhibiting the growth of several fungi and bacteria that affect crops.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | EC50 (μg/mL) | Comparison with Standard |

|---|---|---|

| Acidovorax citrulli | 35.18 | Better than TC (198.51) |

| Xanthomonas oryzae | 72.21 | Better than BT (230.23) |

| Rhizoctonia solani | 8.54 | Superior to Azoxystrobin (26.17) |

As shown in Table 1, this compound demonstrates lower effective concentration (EC50) values compared to traditional treatments, indicating its potential as a more effective alternative in agricultural settings .

The mechanisms through which this compound exerts its antimicrobial effects are multifaceted:

- Cell Morphology Alteration : Scanning electron microscopy studies have shown that treatment with this compound causes significant morphological changes in fungal cells, such as the formation of inwardly concave mycelial surfaces at higher concentrations, leading to cell death .

- Inhibition of Key Metabolic Pathways : Similar compounds within the quinoxaline family have been noted to interfere with essential metabolic pathways in pathogens, disrupting their growth and reproduction .

Case Studies

Several studies have highlighted the practical application of this compound in agricultural settings:

- Field Trials on Rice Sheath Blight : In greenhouse experiments, this compound was tested against Rhizoctonia solani, showing a protective efficacy of 85.99% at a concentration of 100 μg/mL, comparable to azoxystrobin .

- Comparative Studies with Other Fungicides : In trials comparing this compound with established fungicides like thiabendazole and beta-cypermethrin, it exhibited superior activity against Botrytis cinerea and Sclerotinia sclerotiorum, suggesting its potential as a leading agent in pest control .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Modifications to the quinoxaline framework can enhance or diminish its efficacy:

特性

IUPAC Name |

ethoxy-phenyl-quinolin-8-yloxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16NO2PS/c1-2-19-21(22,15-10-4-3-5-11-15)20-16-12-6-8-14-9-7-13-18-17(14)16/h3-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFLKNAULOKYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(C1=CC=CC=C1)OC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16NO2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042368 | |

| Record name | Quintiofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1776-83-6 | |

| Record name | Quintiofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1776-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quintiofos [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001776836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quintiofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quintiofos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINTIOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X50ZS5010Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Quintiofos?

A: this compound is an organophosphate insecticide that functions as a cholinesterase inhibitor. [, ] While the provided research focuses on its application as an ixodicide (targeting ticks), its mechanism of action remains consistent across target species. This compound disrupts nerve impulse transmission by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses. This accumulation causes overstimulation of the nervous system, ultimately leading to paralysis and death in target organisms. []

Q2: Has resistance to this compound been observed in tick populations?

A: Yes, resistance to this compound has been documented in several tick species. Research indicates that strains of the cattle tick Boophilus microplus in South Africa and Transkei have shown resistance to various organophosphate ixodicides, including this compound. [, ] Similarly, a study on East African strains of Rhipicephalus appendiculatus revealed that while some populations remained susceptible, others displayed resistance to organophosphates like this compound. []

Q3: What are the implications of this compound resistance in tick control?

A: The emergence of this compound resistance poses a significant challenge to tick control strategies. The widespread use of organophosphate ixodicides has contributed to the selection pressure favoring resistant tick populations. [, ] This resistance can lead to treatment failures in the field, making it crucial to monitor resistance levels and explore alternative tick control methods. [, ]

Q4: Are there alternative control methods for this compound-resistant ticks?

A: Yes, alternative acaricides with different modes of action, such as amitraz (a diamidine ixodicide), have shown efficacy against organophosphate-resistant Boophilus microplus strains. [, ] Exploring integrated pest management strategies, including pasture management, biological control agents, and the development of novel acaricides, is crucial to combat resistance and ensure effective tick control.

Q5: What analytical techniques are used to detect and quantify this compound?

A: Gas chromatography coupled with flame photometric detection (GC/FPD) is a commonly employed technique for analyzing this compound residues in various matrices, including vegetables and water samples. [, ] This method offers high sensitivity and selectivity for organophosphate pesticides. Researchers have also explored the use of multi-walled carbon nanotubes as an efficient solid-phase extraction material for enriching this compound from water samples prior to GC/FPD analysis. []

Q6: Are there any concerns regarding this compound residues in food?

A: The presence of pesticide residues in food, including this compound, raises concerns about potential health risks to consumers. [] While the provided research focuses on analytical detection methods and doesn't delve into the toxicological implications of this compound residues, it underscores the importance of monitoring and regulating pesticide levels in food products to ensure consumer safety. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。